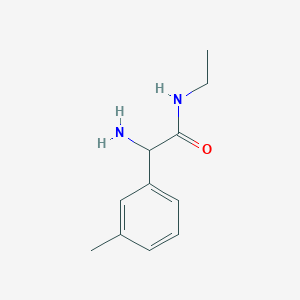

2-Amino-N-ethyl-2-(3-methylphenyl)acetamide

Beschreibung

2-Amino-N-ethyl-2-(3-methylphenyl)acetamide is an organic compound with a complex structure that includes an amino group, an ethyl group, and a methylphenyl group attached to an acetamide backbone

Eigenschaften

Molekularformel |

C11H16N2O |

|---|---|

Molekulargewicht |

192.26 g/mol |

IUPAC-Name |

2-amino-N-ethyl-2-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C11H16N2O/c1-3-13-11(14)10(12)9-6-4-5-8(2)7-9/h4-7,10H,3,12H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

KKWRZPIOHBSKBY-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)C(C1=CC=CC(=C1)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzylamine with ethyl chloroacetate, followed by the addition of ammonia to form the desired acetamide. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions can further enhance the reaction rate and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-ethyl-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-ethyl-2-(3-methylphenyl)acetamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-N-methyl-2-(3-methylphenyl)acetamide

- 2-Amino-N-ethyl-2-(4-methylphenyl)acetamide

- 2-Amino-N-ethyl-2-(3-chlorophenyl)acetamide

Comparison

Compared to its analogs, 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide may exhibit unique properties due to the specific positioning of the methyl group on the phenyl ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research and industrial applications.

Biologische Aktivität

2-Amino-N-ethyl-2-(3-methylphenyl)acetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

1. Chemical Structure and Properties

The compound 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3O |

| Molar Mass | 205.28 g/mol |

| CAS Number | 1178767-86-6 |

This structure includes an amine group, an ethyl chain, and a substituted phenyl ring, which contribute to its biological activity through various interactions with biomolecules.

2.1 Antimicrobial Properties

Research indicates that 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide exhibits notable antimicrobial activity. Preliminary studies suggest it can inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In a comparative study, the compound demonstrated inhibition zones greater than those observed with standard antibiotics at equivalent concentrations .

2.2 Anti-inflammatory Effects

This compound has also been investigated for its potential anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating a possible mechanism for treating inflammatory conditions.

The biological effects of 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide are primarily mediated through its interaction with specific molecular targets:

- Enzyme Modulation : The compound can bind to enzymes, influencing their catalytic activity either through inhibition or activation. This interaction is crucial in metabolic pathways.

- Cell Signaling Pathways : It has been shown to modulate cell signaling pathways, affecting gene expression related to metabolism and inflammation.

The exact pathways and molecular targets are still under investigation, but ongoing research aims to elucidate these mechanisms further.

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide is essential for optimizing its biological activity. Studies have indicated that modifications to the phenyl ring or the amine group can significantly alter the compound's potency and selectivity against various biological targets .

Table: SAR Insights from Related Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 2-Amino-N-(3-methylphenyl)acetamide | 3.0 | Slack potassium channel inhibitor |

| N-(3-Amino-2-methylphenyl)acetamide | 3.2 | Antiepileptic effects |

| N-(4-Amino-3-methylphenyl)acetamide | Not reported | Potential anti-inflammatory properties |

5. Case Studies and Research Findings

Several studies have documented the effects of 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide in laboratory settings:

- Cellular Metabolism Study : Prolonged exposure to this compound led to significant changes in cellular metabolism in cultured human cells, suggesting that it may influence metabolic pathways over time.

- Electrophysiological Assays : In assays using HEK-293 cells expressing human Slack channels, the compound demonstrated effective modulation of ion channel activity, which could have implications for neurological disorders .

6. Conclusion and Future Directions

The biological activity of 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide presents promising avenues for therapeutic development, particularly in antimicrobial and anti-inflammatory applications. Ongoing research is necessary to fully characterize its mechanisms of action and optimize its pharmacological profile.

Further studies should focus on:

- In vivo efficacy and safety assessments.

- Detailed exploration of its interaction with specific molecular targets.

- Development of analogs with enhanced potency and selectivity.

By continuing to investigate this compound's potential, researchers may uncover novel therapeutic strategies for treating various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.